

In-Depth Technical Guide: Levophaceterane Hydrochloride (CAS: 23257-56-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levophaceterane hydrochloride

Cat. No.: B1675172

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophaceterane hydrochloride (CAS: 23257-56-9), the (R,R)-enantiomer of phaceterane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine and dopamine reuptake. Historically used as an antidepressant and anorectic, it is the reverse ester of the well-known central nervous system stimulant, methylphenidate. This technical guide provides a comprehensive overview of the available scientific data on **Levophaceterane hydrochloride**, including its physicochemical properties, pharmacological actions, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levophaceterane, also known as Lidépran or Phacétoperane, was developed in the 1950s. [1] As a psychostimulant, its primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [2][3] This guide consolidates the technical information available for **Levophaceterane hydrochloride**, with a focus on its chemical properties, pharmacological profile, and methodologies for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **Levophacetoperane hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **Levophacetoperane Hydrochloride**

Property	Value	Reference(s)
CAS Number	23257-56-9	[4]
Molecular Formula	C ₁₄ H ₁₉ NO ₂ ·HCl	[4]
Molecular Weight	269.77 g/mol	[4]
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride	[5]
Synonyms	(R,R)-(-)-Phacetoperane Hydrochloride, Levofacetoperane Hydrochloride, RP 8228 Hydrochloride	[4]
Appearance	White powder	[1]
Purity	>98% (commercially available)	[3]
Solubility	Soluble in DMSO	[3]

Pharmacology

Mechanism of Action

Levophacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] By blocking these transporters, it prevents the reuptake of norepinephrine and dopamine from the synapse, thereby prolonging their activity. Experimental studies have indicated a high binding affinity of levofacetoperane for both dopamine and norepinephrine transporters.[6] A complete binding profile assay has been conducted, confirming its potential as a psychostimulant with a favorable benefit/risk profile compared to other stimulants.[7][8]

Pharmacological Data

While specific K_i or IC_{50} values from a comprehensive binding profile are mentioned in the literature, the precise quantitative data is not readily available in the public domain.^{[7][8]} However, one source indicates a high percentage of inhibition in experimental studies, as detailed in Table 2.

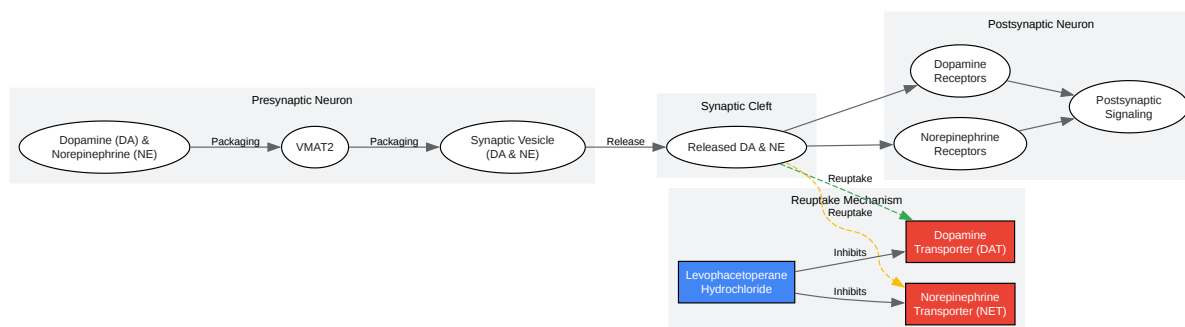
Table 2: In Vitro Transporter Inhibition

Transporter	Inhibition
Dopamine Transporter (DAT)	98.6%
Norepinephrine Transporter (NET)	89.8%

Note: The experimental conditions for these inhibition values are not specified in the available literature.

Signaling Pathway

The primary signaling pathway affected by **Levophacetoperane hydrochloride** is the modulation of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters.



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Caption: Mechanism of Action of **Levophaceterane Hydrochloride**.

Experimental Protocols

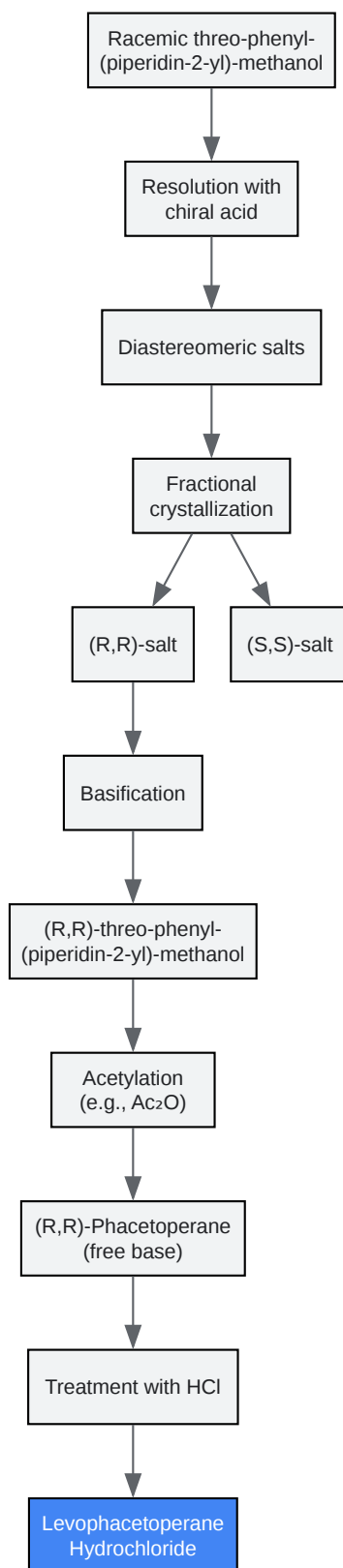
Synthesis of (R,R)-Phaceterane Hydrochloride

The synthesis of the (R,R)-enantiomer of phaceterane can be achieved through the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation.[1]

Protocol:

- Resolution of (±)-threo-phenyl-(piperidin-2-yl)-methanol: The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These salts are then separated by fractional crystallization.
- Isolation of the (R,R)-enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the free (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.

- **Acetylation:** The isolated (R,R)-enantiomer is acetylated using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield (R,R)-phacetoperane.
- **Salt Formation:** The resulting (R,R)-phacetoperane free base is then treated with hydrochloric acid in an appropriate solvent to precipitate **Levophacetoperane hydrochloride**.



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Caption: Synthetic workflow for **Levophaceterane Hydrochloride**.

In Vitro Dopamine/Norepinephrine Reuptake Inhibition Assay (Representative Protocol)

As a specific protocol for Levophaceterane is not detailed in the available literature, a representative radioligand uptake inhibition assay protocol is provided below.

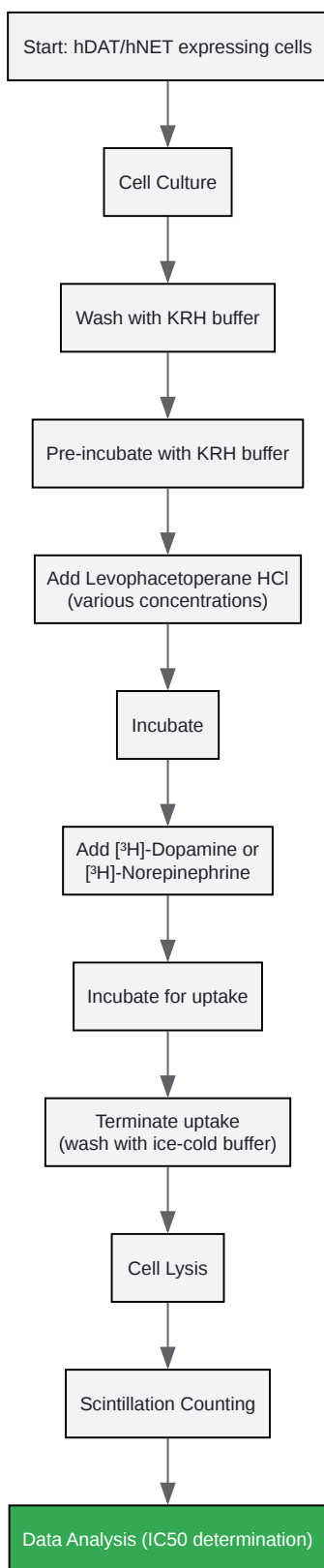
Materials:

- HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
- Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Krebs-Ringer-HEPES (KRH) buffer.
- [³H]-Dopamine or [³H]-Norepinephrine (radioligand).
- **Levophaceterane hydrochloride** (test compound).
- Scintillation cocktail and vials.
- Scintillation counter.

Protocol:

- Cell Culture: Culture hDAT- or hNET-expressing HEK293 cells in appropriate culture medium until confluent.
- Assay Preparation: On the day of the assay, aspirate the culture medium, wash the cells with KRH buffer, and pre-incubate with KRH buffer.
- Compound Incubation: Add varying concentrations of **Levophaceterane hydrochloride** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Radioligand Addition: Initiate the uptake reaction by adding [³H]-Dopamine or [³H]-Norepinephrine to the wells.

- Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
- Data Analysis: Determine the IC₅₀ value of **Levophaceterane hydrochloride** by plotting the percent inhibition of radioligand uptake against the log concentration of the compound.



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Caption: Experimental workflow for a reuptake inhibition assay.

Analytical Method by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Representative Protocol)

A specific validated HPLC method for **Levophacetoperane hydrochloride** is not readily available. The following is a representative RP-HPLC method that would require optimization and validation.

Instrumentation:

- HPLC system with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).

Chromatographic Conditions:

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection Wavelength: Determined by UV scan of **Levophacetoperane hydrochloride**.
- Injection Volume: 20 μ L.

Method Development and Validation:

The method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Given the chiral nature of Levophacetoperane, a chiral HPLC method would be necessary to separate it from its other stereoisomers. This would typically involve the use of a chiral stationary phase.

Conclusion

Levophacetoperane hydrochloride is a psychostimulant with a clear mechanism of action as a dopamine and norepinephrine reuptake inhibitor. While its historical use and general pharmacological profile are documented, there is a notable lack of publicly available, detailed quantitative data from binding and functional assays, as well as a validated, specific analytical method. This guide provides a consolidation of the existing information and representative protocols to aid researchers in the further investigation and development of this compound. Further studies are warranted to fully characterize its pharmacological profile and to establish standardized analytical procedures.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Levophacetoperane Hydrochloride (CAS: 23257-56-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675172#levophacetoperane-hydrochloride-cas-number-23257-56-9]

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